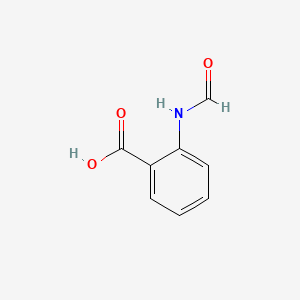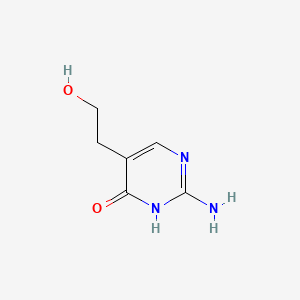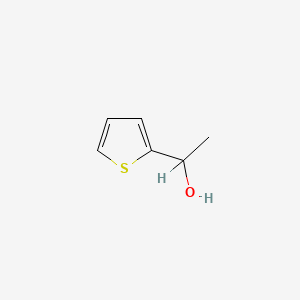
1,3-Bis((trimethylsilyl)ethynyl)benzene
Vue d'ensemble
Description
1,3-Bis((trimethylsilyl)ethynyl)benzene is an organic compound with the molecular formula C16H22Si2 and a molecular weight of 270.52 g/mol . It is characterized by the presence of two trimethylsilyl groups attached to ethynyl groups, which are further connected to a benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.
Mécanisme D'action
Target of Action
This compound is primarily used in organic synthesis and research
Mode of Action
Similar compounds have been known to react with di (tert -butyl)aluminium hydride by hydroalumination, undergoing addition of one al-h bond to each c-c triple bond .
Result of Action
Given its use in organic synthesis, it is likely that its effects are more pronounced at the chemical level rather than the biological level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Bis((trimethylsilyl)ethynyl)benzene. It should be stored under inert gas, and exposure to air, moisture, and heat should be avoided . These factors can potentially affect the stability of the compound and its reactivity in chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis((trimethylsilyl)ethynyl)benzene can be synthesized through several methods. One common method involves the reduction of 1,3-bis((trimethylsilyl)ethynyl)-2,5-cyclohexadiene-1,4-diol using stannous chloride . Another method includes the reaction of 1,3-dibromo-5-((trimethylsilyl)ethynyl)benzene with trimethylsilylacetylene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in inert atmospheres to prevent degradation and is stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis((trimethylsilyl)ethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce ethylene or ethane derivatives .
Applications De Recherche Scientifique
1,3-Bis((trimethylsilyl)ethynyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including semiconductors and nanomaterials
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis((trimethylsilyl)ethynyl)benzene: Similar in structure but with ethynyl groups at the 1,4-positions on the benzene ring.
1,3,5-Tris((trimethylsilyl)ethynyl)benzene: Contains three ethynyl groups attached to the benzene ring.
Uniqueness
1,3-Bis((trimethylsilyl)ethynyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Propriétés
IUPAC Name |
trimethyl-[2-[3-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,3)12-10-15-8-7-9-16(14-15)11-13-18(4,5)6/h7-9,14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZOZZMGMNVKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191557 | |
| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38170-80-8 | |
| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038170808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-Bis[(trimethylsilyl)ethynyl]benzene in the synthesis of multiarmed polymers?
A1: 1,3-Bis[(trimethylsilyl)ethynyl]benzene acts as a difunctional initiator in the synthesis of multiarmed thienylene–tetrafluorophenylene copolymers []. When reacted with tetrabutylammonium fluoride, the trimethylsilyl groups are removed, generating reactive ethynyl groups. These groups can then initiate the polymerization of monomers like 2-pentafluorophenyl-5-trimethylsilylthiophene, leading to the formation of V-shaped polymers with a central 1,3-phenylene unit connecting two polymer chains [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















